2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol, with the chemical formula CHFNO and a molecular weight of 198.13 g/mol, is a compound that exhibits significant interest in various scientific fields, particularly in medicinal chemistry and materials science. This compound is characterized by the presence of two fluorine atoms and a tetrazole group, which contribute to its unique chemical properties and potential applications.
The compound is classified under the category of phenolic compounds due to its phenolic structure. It is recognized for its potential biological activities, including antimicrobial and anti-inflammatory effects. The tetrazole moiety enhances its reactivity and solubility in various solvents, making it a valuable building block in organic synthesis.
The synthesis of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol typically involves several key steps:
The reaction conditions may include:
The molecular structure of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol features:
Key structural data include:
2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol can participate in various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol involves its interaction with biological targets:
This dual mechanism enhances its potential as a therapeutic agent in pharmacological applications.
While specific physical properties such as density and boiling point are not extensively documented, the compound's stability under standard laboratory conditions is noted.
Key chemical properties include:
Relevant data indicates that this compound is harmful if inhaled or ingested, necessitating careful handling in laboratory settings.
2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol has several notable applications:
The compound’s structure consists of a phenolic ring fluorinated at the 2- and 5-positions, with a tetrazole moiety attached at the 4-position via a nitrogen-carbon bond. This arrangement creates an electron-deficient aromatic system due to the strong electron-withdrawing effects of both fluorine atoms and the tetrazole group. Key structural parameters include:
Table 1: Fundamental Identifiers of 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol
Property | Value |
---|---|
CAS Registry Number | 1255574-38-9 |
IUPAC Name | 2,5-Difluoro-4-(tetrazol-1-yl)phenol |
Molecular Formula | C₇H₄F₂N₄O |
Molecular Weight | 198.13 g/mol |
InChI Key | GEAURNZYUSYOAH-UHFFFAOYSA-N |
SMILES Variants | C1=C(C(=CC(=C1F)O)F)N2C=NN=N2 Fc1cc(O)c(cc1n1cnnn1)F |
Hydrogen Bond Donors | 1 (phenolic OH) |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 1 (C-N bond to tetrazole) |
Topological Polar Surface Area | 81.6 Ų |
The synergistic combination of fluorine atoms and the tetrazole ring underpins the compound’s biochemical relevance:
Fluorine Effects: The 2,5-difluoro substitution pattern significantly modifies electronic properties. Fluorine’s high electronegativity withdraws electron density from the aromatic ring, creating electron-deficient regions that facilitate nucleophilic substitution reactions. This modification enhances metabolic stability by blocking common oxidative degradation pathways (e.g., cytochrome P450-mediated hydroxylation) and increases lipophilicity, thereby improving membrane permeability. The ortho-fluorine adjacent to the phenolic hydroxyl also influences acidity through field effects, potentially enhancing hydrogen-bonding capacity [1] [6].
Tetrazole Functionality: As a bioisostere of carboxylic acids, the 1-substituted tetrazole (1H-tetrazol-1-yl) mimics carboxylate’s charge distribution and hydrogen-bonding capability while offering superior metabolic stability and resistance to enzymatic hydrolysis. The tetrazole’s nitrogen-rich structure enables diverse binding interactions with biological targets, including coordination with metal ions, π-stacking with aromatic residues, and hydrogen bonding with protein backbones. Its moderate acidity (pKa ~4–5) allows ionization under physiological conditions, enhancing solubility and target engagement [1] [5].
Table 2: Comparative Bioactivity of Tetrazole-Fluorophenol Hybrids
Biological Activity | Mechanistic Basis | Compound-Specific Advantages |
---|---|---|
Antimicrobial Action | Disruption of fungal membrane integrity Inhibition of cell wall biosynthesis enzymes | Enhanced lipophilicity from fluorine enables deeper membrane penetration |
Anti-inflammatory Effects | Downregulation of NF-κB signaling Inhibition of pro-inflammatory cytokine release | Tetrazole mimics carboxylate in COX-2 active site Fluorine blocks metabolic deactivation |
Metabolic Stability | Resistance to oxidative and hydrolytic degradation | Fluorine atoms block cytochrome P450 oxidation sites Tetrazole resists esterase cleavage |
The rational design of tetrazole-phenol hybrids evolved through distinct phases:
Early Tetrazole Medicinal Chemistry (1970s–1990s): Initial research focused on simple tetrazole analogs like 2-(1H-tetrazol-5-yl)phenol (CAS: 51449-77-5) and 4-(1H-tetrazol-5-yl)phenol, primarily as carboxylate replacements in angiotensin II receptor antagonists (e.g., losartan derivatives). These compounds established the tetrazole’s value as a metabolically stable bioisostere but exhibited limited structural diversity [5] [8].
Fluorine Incorporation Era (2000s–2010s): Advances in fluorination techniques enabled strategic insertion of fluorine into tetrazole-phenol scaffolds. The synthesis of 2,5-difluoro-4-(1H-tetrazol-1-yl)phenol emerged during this period, driven by the need to enhance blood-brain barrier penetration and optimize pharmacokinetic profiles. Key innovations included:
Table 3: Evolution of Tetrazole-Phenol Hybrid Synthesis
Period | Representative Compounds | Synthetic Advances | Therapeutic Limitations Addressed |
---|---|---|---|
1970s–1990s | 2-(1H-Tetrazol-5-yl)phenol 4-(1H-Tetrazol-5-yl)phenol | Classical [2+3] cycloadditions between nitriles and azides | Poor bioavailability Short in vivo half-life |
2000s–2010s | 2,5-Difluoro-4-(1H-tetrazol-1-yl)phenol 4-(2-Fluoro-phenyl)-1-(1H-tetrazol-5-yl) derivatives | Catalytic fluorination Flow chemistry for azide safety Protecting group strategies | Limited membrane permeability Metabolic instability |
2020–Present | Polymetallic coordination complexes Tetrazole-phenol PROTAC conjugates | Click chemistry derivatization Continuous manufacturing | Target selectivity issues Inefficient tissue distribution |
The trajectory of 2,5-difluoro-4-(1H-tetrazol-1-yl)phenol exemplifies modern fragment-based drug design, where fluorine and tetrazole serve as orthogonal yet complementary pharmacophoric elements. Current research explores its incorporation into larger bioactive architectures, leveraging its synthetic accessibility (commercial availability from Aaronchem, A2Bchem) and favorable physicochemical profile [3] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0